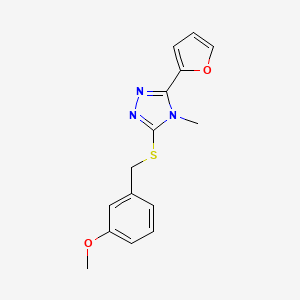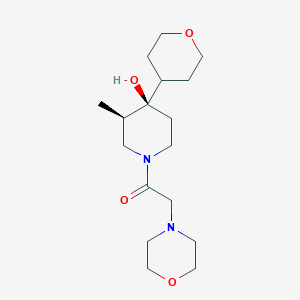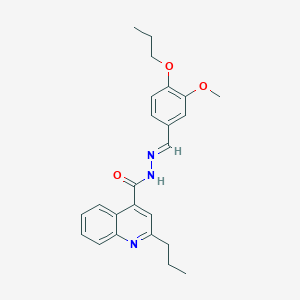![molecular formula C22H22N6O2S B5562878 5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE](/img/structure/B5562878.png)
5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol is 434.15249514 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives, including compounds with dimethoxyphenyl, pyrazolyl, and thiol functionalities, typically involves condensation reactions, oxidative cyclization, or reactions with various aldehydes and halides. These processes are crucial for creating compounds with potential therapeutic applications. The characterization of these compounds is performed using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their molecular structures (Karrouchi et al., 2016; Artime et al., 2018).
Biological Activities
1,2,4-Triazole derivatives are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. These compounds are evaluated against various pathogenic bacteria and assessed for their potential to inhibit inflammation and oxidative stress, which are critical factors in many diseases. The synthesis of such compounds often aims at exploring their pharmacological potentials, with some showing significant activities in preclinical models (Kate et al., 2018; Labanauskas et al., 2001).
Molecular Docking and Inhibitory Activities
Molecular docking studies are performed to understand the interaction between these compounds and various biological targets, such as enzymes involved in inflammatory processes. This computational approach helps in predicting the efficacy of compounds as inhibitors, potentially guiding the development of new therapeutic agents. For instance, some 1,2,4-triazole derivatives have been evaluated for their inhibitory activities against specific enzymes, providing insights into their mechanism of action and potential therapeutic applications (Nayak & Poojary, 2019).
Antioxidant and Analgesic Activities
The evaluation of antioxidant and analgesic activities of 1,2,4-triazole derivatives reveals their potential in mitigating oxidative stress and pain, which are common symptoms in various diseases. These studies contribute to identifying new compounds that could be developed into drugs for treating conditions associated with inflammation and oxidative damage (Karrouchi et al., 2016).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-18(15(2)27(26-14)17-8-6-5-7-9-17)13-23-28-21(24-25-22(28)31)16-10-11-19(29-3)20(12-16)30-4/h5-13H,1-4H3,(H,25,31)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIJOYOSNJFOL-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B5562849.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)


![2-[[2-(2-Ethylphenoxy)acetyl]amino]benzamide](/img/structure/B5562906.png)
![3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5562911.png)
